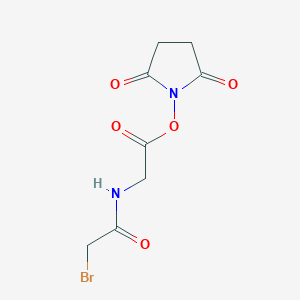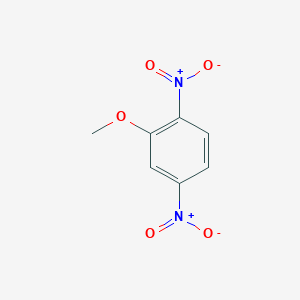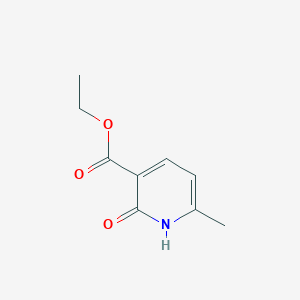
Phenylalanin-d5
Übersicht
Beschreibung
DL-Phenyl-d5-alanine is a deuterated form of the amino acid phenylalanine, where five hydrogen atoms in the phenyl ring are replaced by deuterium atoms. This compound is often used as an internal standard in mass spectrometry due to its stable isotopic labeling, which allows for precise quantification of phenylalanine in various samples .
Wissenschaftliche Forschungsanwendungen
DL-Phenyl-d5-Alanin wird aufgrund seiner einzigartigen Eigenschaften in der wissenschaftlichen Forschung weit verbreitet verwendet:
5. Wirkmechanismus
DL-Phenyl-d5-Alanin übt seine Wirkung durch seine Rolle als Vorläufer bei der Biosynthese wichtiger Neurotransmitter wie Dopamin, Noradrenalin und Adrenalin aus. Die Deuteriumatome verändern die biochemischen Pfade nicht signifikant, sondern bieten ein Mittel, um die Stoffwechselprozesse zu verfolgen und zu quantifizieren, an denen Phenylalanin beteiligt ist .
Ähnliche Verbindungen:
DL-Phenylalanin: Die nicht-deuterierte Form von DL-Phenyl-d5-Alanin, die in ähnlichen Anwendungen verwendet wird, aber ohne die Isotopenmarkierung.
L-Phenylalanin: Das natürlich vorkommende Enantiomer, das für die Proteinsynthese essentiell ist und Vorläufer von Neurotransmittern ist.
D-Phenylalanin: Das synthetische Enantiomer, das in der Forschung und in therapeutischen Anwendungen eingesetzt wird
Einzigartigkeit: Die Einzigartigkeit von DL-Phenyl-d5-Alanin liegt in seiner stabilen Isotopenmarkierung, die eine präzise Quantifizierung und Rückverfolgbarkeit in verschiedenen wissenschaftlichen Studien ermöglicht. Dies macht es zu einem unschätzbaren Werkzeug in Forschungsbereichen, in denen eine genaue Messung von Phenylalanin entscheidend ist .
Wirkmechanismus
Target of Action
Phenylalanine-d5, a deuterium-labeled variant of Phenylalanine , primarily targets the α2δ subunit of voltage-dependent Ca+ channels . This subunit plays a crucial role in the functioning of calcium channels, which are essential for various cellular processes such as muscle contraction, neurotransmitter release, and gene expression .
Mode of Action
Phenylalanine-d5 acts as an antagonist to the α2δ subunit of voltage-dependent Ca+ channels, with a Ki of 980 nM . It also acts as a competitive antagonist for the glycine- and glutamate-binding sites of N-methyl-D-aspartate receptors (NMDARs) and non-NMDARs . This interaction with its targets leads to changes in the functioning of these receptors and channels, thereby influencing various cellular processes.
Biochemical Pathways
Phenylalanine-d5, like Phenylalanine, is involved in several biochemical pathways. Phenylalanine is metabolized to produce maleylacetoacetate in a four-step biochemical reaction . The absence of the enzyme homogentisate oxidase leads to the buildup of homogentisate, which can result in the production of black urine .
Pharmacokinetics
It is known that phenylalanine-d5 is a stable isotope of phenylalanine and can be used to study the metabolic effects of this amino acid . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Phenylalanine-d5 and their impact on its bioavailability.
Result of Action
High levels of Phenylalanine, and by extension Phenylalanine-d5, have been shown to impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis . These molecular and cellular effects can have significant impacts on various biological processes and overall health.
Action Environment
The action, efficacy, and stability of Phenylalanine-d5 can be influenced by various environmental factors. For instance, the pH level can affect the form in which Phenylalanine-d5 exists and interacts with its targets . More research is needed to fully understand how different environmental factors influence the action of Phenylalanine-d5.
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: DL-Phenyl-d5-Alanin kann durch Deuterierung von Phenylalanin synthetisiert werden. Der Prozess beinhaltet den Austausch von Wasserstoffatomen gegen Deuteriumatome in Gegenwart eines Deuterierungsmittels. Dies kann unter Verwendung von Deuteriumgas oder deuterierten Lösungsmitteln unter bestimmten Reaktionsbedingungen erreicht werden .
Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von DL-Phenyl-d5-Alanin großtechnische Deuterierungsprozesse. Diese Prozesse sind auf hohe Ausbeute und Reinheit optimiert und verwenden häufig Katalysatoren und kontrollierte Umgebungen, um den vollständigen Austausch von Wasserstoffatomen gegen Deuterium sicherzustellen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: DL-Phenyl-d5-Alanin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Aminogruppe kann zu entsprechenden Oxo-Derivaten oxidiert werden.
Reduktion: Die Carboxylgruppe kann zu Alkohol-Derivaten reduziert werden.
Substitution: Die Deuteriumatome im Phenylring können unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid unter sauren Bedingungen.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Reagenzien wie Halogene oder Nitrierungsmittel unter kontrollierter Temperatur und Druck.
Hauptprodukte:
Oxidation: Bildung von Phenylbrenztraubensäure-Derivaten.
Reduktion: Bildung von Phenylethanol-Derivaten.
Substitution: Bildung von halogenierten oder nitrierten Phenylalanin-Derivaten.
Vergleich Mit ähnlichen Verbindungen
DL-Phenylalanine: The non-deuterated form of DL-Phenyl-d5-alanine, used in similar applications but without the isotopic labeling.
L-Phenylalanine: The naturally occurring enantiomer, essential for protein synthesis and precursor to neurotransmitters.
D-Phenylalanine: The synthetic enantiomer, used in research and therapeutic applications
Uniqueness: DL-Phenyl-d5-alanine’s uniqueness lies in its stable isotopic labeling, which allows for precise quantification and tracing in various scientific studies. This makes it an invaluable tool in research areas where accurate measurement of phenylalanine is crucial .
Eigenschaften
IUPAC Name |
2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLNVLDHVKWLRT-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(C(=O)O)N)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60514739 | |
| Record name | (2,3,4,5,6-~2~H_5_)Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284664-89-7 | |
| Record name | (2,3,4,5,6-~2~H_5_)Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is phenylalanine-d5 used to measure muscle protein synthesis (MPS)?
A: Phenylalanine-d5 is used as a tracer to quantify the rate at which new proteins are synthesized in muscle tissue. Traditional methods rely on radioactive isotopes, but phenylalanine-d5 offers a safe, non-radioactive alternative. When infused into the body, phenylalanine-d5 is incorporated into newly synthesized proteins. By measuring the incorporation rate of phenylalanine-d5 into muscle protein, researchers can determine the fractional synthetic rate (FSR), a key indicator of MPS [].
Q2: How does exercise and sedation affect the use of phenylalanine-d5 in MPS studies?
A: Research [] indicates that both exercise and sedation can influence phenylalanine-d5 kinetics in horses. Exercise caused a temporary decrease in plasma phenylalanine-d5 enrichment, while sedation with xylazine resulted in a more prolonged reduction, up to 20%. These findings suggest that the timing of interventions like exercise or sedation should be carefully considered during MPS studies utilizing phenylalanine-d5. Researchers must account for these fluctuations to accurately interpret MPS data.
Q3: Can phenylalanine-d5 be used to distinguish between different types of hyperphenylalaninemia?
A: Yes, phenylalanine-d5 can be used to differentiate between phenylketonuria (PKU) and other less severe forms of hyperphenylalaninemia []. By administering phenylalanine-d5 and measuring the ratio of deuterated phenylalanine to deuterated tyrosine in plasma, researchers can estimate the remaining activity of the enzyme phenylalanine-4-hydroxylase. This enzyme is responsible for converting phenylalanine to tyrosine and its activity is severely reduced in PKU, while individuals with milder hyperphenylalaninemia retain some enzyme activity.
Q4: How is phenylalanine-d5 used in analytical chemistry?
A: Phenylalanine-d5 serves as a valuable internal standard in mass spectrometry-based analytical methods for quantifying various compounds, including amino acids [, ] and toxins like anatoxin-a []. Its use helps improve the accuracy and reliability of these methods by correcting for potential variations during sample preparation and analysis.
Q5: Are there any specific requirements for using phenylalanine-d5 in research?
A: Similar to other stable isotope-labeled compounds used in metabolic research, achieving a stable isotopic enrichment of phenylalanine-d5 in the blood is crucial for accurate MPS measurements []. This requires careful calculation of the priming dose and infusion rate based on individual animal parameters like the rate of phenylalanine appearance and pool size.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



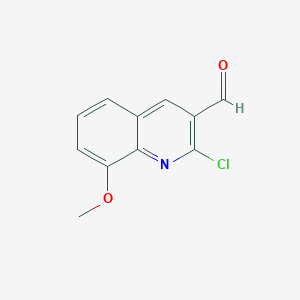
![5-Aminobenzo[d]isoxazol-3(2H)-one](/img/structure/B1601107.png)
![2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1601108.png)
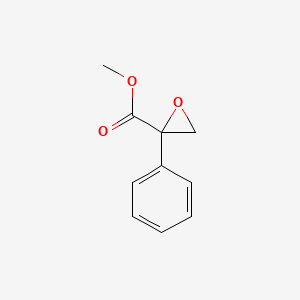

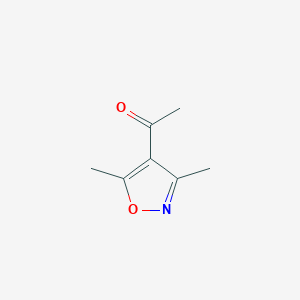

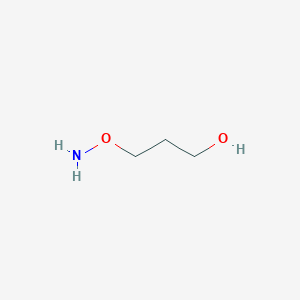
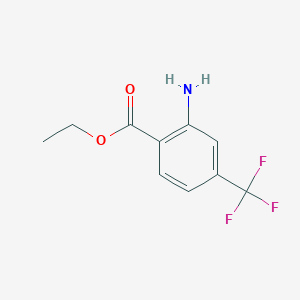
![Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B1601122.png)
